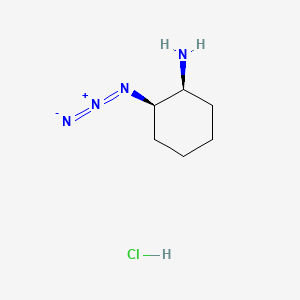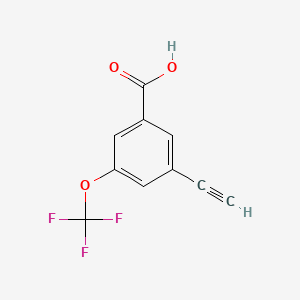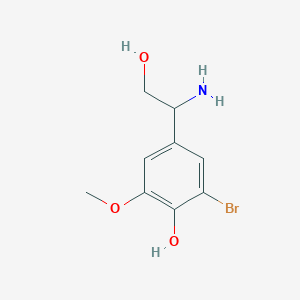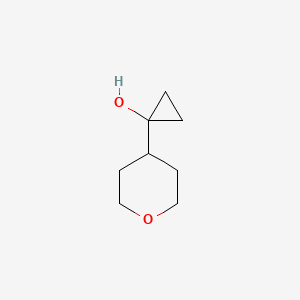
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate is a versatile pyrrole compound with a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable chemical in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a robust and versatile synthetic route.
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield. The use of catalytic ruthenium complexes and alkali metal bases can enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .
化学反応の分析
Types of Reactions
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyrrole derivatives, which can be further utilized in different chemical and industrial applications.
科学的研究の応用
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an isopentyl group.
4-Amino-1-methylpyrazole: Another similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate stands out due to its unique isopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
methyl 4-amino-1-(3-methylbutyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)4-5-13-7-9(12)6-10(13)11(14)15-3/h6-8H,4-5,12H2,1-3H3 |
InChIキー |
MBUILOBKOKFZON-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C=C(C=C1C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)


![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)

